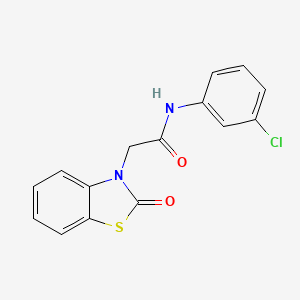

![molecular formula C18H29N5O3 B5539301 8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

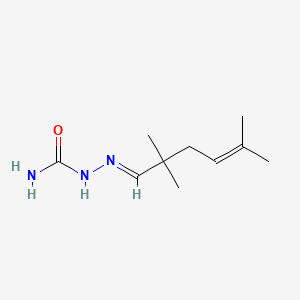

8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest belongs to a class of chemicals known for their complex structures and potentially significant biological activities. This summary focuses on the synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties without delving into drug use, dosage, or side effects.

Synthesis Analysis

The synthesis of related diazaspiro[5.5]undecane derivatives often involves intricate reactions such as Michael addition or spirocyclization. For example, a practical and divergent synthesis approach has been described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, showcasing the versatility of synthesis strategies for such compounds (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is often confirmed through techniques such as ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis. These methods provide detailed insights into the compound's framework and help in understanding its chemical behavior (Ahmed et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro[5.5]undecane derivatives are diverse, including alkylation and cyclization processes. These reactions contribute to the formation of a variety of structures with potential pharmacological activities. For instance, the base-catalyzed recyclization of specific spiro compounds has been explored for the efficient synthesis of diazaspiro[5.5]undecane derivatives (Shaker et al., 2011).

Applications De Recherche Scientifique

CCR8 Antagonists

Compounds similar to 8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one have been studied as CCR8 antagonists, which are useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis (Norman, 2007).

Synthesis of Oxime Derivatives

Research on the conversion of ketones of heterocyclic spiro compounds having barbituric acid moieties into oxime derivatives has been conducted, leading to the synthesis of novel compounds that could have potential applications in various scientific fields (Rahman et al., 2013).

Antihypertensive Activity

Studies have been conducted on the synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, indicating the potential of such structures in developing new antihypertensive agents (Caroon et al., 1981).

Drug Discovery Scaffolds

Research into the synthesis of novel natural product-inspired scaffolds for drug discovery has been carried out. These scaffolds, including the diazaspiro[5.5]undecane ring system, have been designed for ease of conversion to a lead generation library, highlighting their importance in medicinal chemistry (Jenkins et al., 2009).

Spirocyclization of Pyridine Substrates

Studies on the synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates have been reported. This research demonstrates an efficient method for constructing diazaspiro[5.5]undecane derivatives, which could be useful in various scientific applications (Parameswarappa & Pigge, 2011).

Propriétés

IUPAC Name |

8-(2-amino-6-methoxypyrimidin-4-yl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O3/c1-25-10-4-9-23-13-18(7-5-16(23)24)6-3-8-22(12-18)14-11-15(26-2)21-17(19)20-14/h11H,3-10,12-13H2,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUUUEUQKKTUKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2(CCCN(C2)C3=CC(=NC(=N3)N)OC)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)

![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)

![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)